![molecular formula C20H19N3O4S B4640783 2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl 3-nitrobenzoate](/img/structure/B4640783.png)
2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl 3-nitrobenzoate
Description
Synthesis Analysis
Quinazolinones and their derivatives, including those with nitrobenzoate groups, can be synthesized through various methods. For instance, 2-amino-nitrobenzoic acids can react with phosphine thiocyanate and alkyl isothiocyanates to yield nitro-2-thioxo-3-substituted quinazolinones. The position of the nitro group significantly influences the reaction outcome, and the nature of substituents at certain positions affects the reactivity towards other reactants like morpholine (Heppell & Al‐Rawi, 2015).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including those with nitrobenzoate substituents, can be determined using various spectroscopic techniques. For example, the synthesis of related compounds involves reactions that lead to the formation of quinazolinones with distinct structural features, confirmed by IR, 1H NMR, and elemental analysis (Rimaz et al., 2009).
Chemical Reactions and Properties
Quinazolinones undergo a range of chemical reactions, reflecting their versatile chemical properties. For example, the introduction of substituents like nitro groups can significantly impact their reactivity and biological activity. Swapping substituents in certain positions of quinazolinone derivatives can lead to potent compounds with specific activities, and the reductive activation of nitrobenzyl analogues is key to their activity (Jian et al., 2020).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystallinity, can be influenced by their molecular structure and substituents. For instance, the synthesis and single-crystal X-ray structure determination of bis(quinazolin)disulfides provide insights into their physical characteristics and how structural elements like ethoxycarbonylphenyl groups impact these properties (Rimaz et al., 2009).
properties
IUPAC Name |
2-(4,6,7-trimethylquinazolin-2-yl)sulfanylethyl 3-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-12-9-17-14(3)21-20(22-18(17)10-13(12)2)28-8-7-27-19(24)15-5-4-6-16(11-15)23(25)26/h4-6,9-11H,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELQZDDMYXYDPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)SCCOC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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